Potassium oxalate monohydrate

Descripción general

Descripción

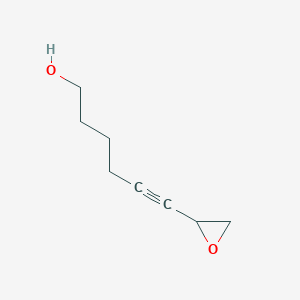

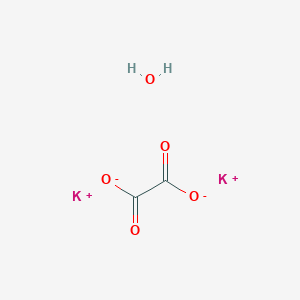

Potassium oxalate monohydrate is a chemical compound that consists of oxalate ions, potassium ions, and water molecules. The structure of this compound is characterized by oxalate ions that are hydrogen-bonded by water molecules into infinite linear chains. These chains are held together by electrostatic interactions with potassium ions. The oxalate ion itself is planar, which is a common feature observed in the crystal structures of alkali oxalates .

Synthesis Analysis

The synthesis of this compound can involve the reaction of oxalic acid with potassium hydroxide. In a specific case, a multifunctional oxalate framework was synthesized using dysprosium and potassium ions, demonstrating the versatility of this compound in forming complex structures with other metal ions .

Molecular Structure Analysis

The molecular structure of this compound has been extensively studied using techniques such as neutron diffraction and X-ray diffraction. These studies have revealed that the water molecule in the compound has an unusual coordination, with hydrogen atoms and potassium ions lying almost in a plane around the water oxygen atom. This is a unique feature that distinguishes this compound from other hydrates .

Chemical Reactions Analysis

This compound participates in various chemical reactions, including solvent-responsive magnetic and luminescence properties, as well as phase transitions upon dehydration and rehydration. These transitions can lead to changes in magnetic properties, such as a reversible ferromagnetic to antiferromagnetic phase transition .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been investigated through different thermal and spectroscopic methods. Differential thermal analysis has revealed multiple crystallographic modifications of the anhydrous salt upon dehydration. The far-infrared spectra have provided insights into the lattice vibrations and the bound state of the water of crystallization . Additionally, the motion of the water molecule within the crystal lattice has been studied, showing that it undergoes zero-point vibration with specific angular amplitudes for torsional and rocking motions .

Aplicaciones Científicas De Investigación

Crystal Structure Analysis

Potassium oxalate monohydrate (K2C2O4·H2O) has been extensively studied for its unique crystal structure. A study by Chidambaram, Sequeira, and Sikka (1964) revealed that the structure consists of oxalate ions hydrogen-bonded by water molecules into infinite linear chains, held together by electrostatic interactions with potassium ions. The oxalate ion is planar, and the water molecule displays an unusual coordination with two hydrogen atoms and two potassium ions almost in a plane around the water oxygen atom (Chidambaram, Sequeira, & Sikka, 1964).

Vibrational Properties

The lattice vibrations of this compound have been investigated to understand its bound state of water of crystallization. Fukushima (1970) carried out a normal coordinate treatment of the crystal, discussing the nature of lattice vibrations and the bound state of water (Fukushima, 1970).

Infrared Spectra Analysis

Fukushima (1970) also measured the far infrared spectra of this compound and its deutero analog in their crystalline state, providing insights into the infrared absorption bands and the relationship with neutron scattering spectra (Fukushima, 1970).

Thermal Analysis

The differential thermal and thermogravimetric analyses of potassium oxalate by Higashiyama and Hasegawa (1971) identified three crystallographic modifications of the anhydrous salt, offering valuable information on phase transitions and stability (Higashiyama & Hasegawa, 1971).

EPR Studies

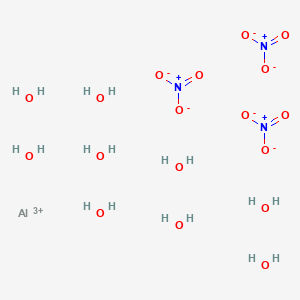

An EPR study by Maurya et al. (1995) on Cu2+ doped this compound at room temperature revealed magnetically inequivalent interstitial sites and provided valuable data on spin-Hamiltonian parameters and covalency (Maurya et al., 1995).

Dental Applications

A 2017 study by Porto et al. examined the effect of potassium oxalate on dentin/resin bond strength over time, finding that it does not affect hybrid layer formation but bond strength decreases over time (Porto et al., 2017).

Raman Spectral Studies

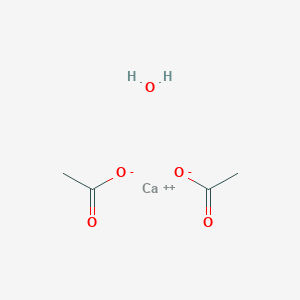

Pant, Verma, and Pandey (2019) reported on the Raman spectral studies of pure and vanadyl-doped this compound, noting changes in relative intensities of factor group split components (Pant, Verma, & Pandey, 2019).

Decomposition Kinetics

The thermal decomposition kinetics of this compound were investigated by Zhang Jianjun (2005), providing insights into the activation energy and mechanism functions (Zhang Jianjun, 2005).

Deuteron Magnetic Resonance Study

A study by Pedersen and Clark (1970) using pulsed deuteron magnetic resonance investigated the spin–lattice relaxation time of deuterons in this compound, shedding light on molecular dynamics (Pedersen & Clark, 1970).

Mecanismo De Acción

Target of Action

Potassium oxalate monohydrate (POM) primarily targets calcium ions in the body . It forms insoluble calcium oxalate crystals, which are the main constituents of kidney stones . POM also interacts with hydrogen ions in aqueous solutions, acting as a base to neutralize acids .

Mode of Action

POM interacts with its targets through chelation and precipitation . It binds with calcium ions to form insoluble calcium oxalate . This interaction is crucial in the formation of kidney stones . In aqueous solutions, POM can react as a base to neutralize acids, generating heat and carbon dioxide .

Biochemical Pathways

POM affects several biochemical pathways. It plays a role in the biogeochemical cycles of certain nutrients and influences their bioavailability . POM is also involved in the oxalate-carbonate pathway , which is an effective way for the transfer of atmospheric carbon dioxide into calcium carbonate as a carbon reservoir .

Pharmacokinetics

It is known that pom is soluble in water , which could influence its bioavailability and distribution in the body.

Result of Action

The primary result of POM’s action is the formation of calcium oxalate crystals . These crystals can cause injury to renal epithelial cells, leading to conditions like nephrolithiasis (kidney stones) . The cytotoxicity of these crystals is closely related to their morphology and surface structure .

Action Environment

The action of POM is influenced by various environmental factors. For instance, the availability of carbon and nitrogen sources, presence of metal oxalates, and pH can affect the production of oxalic acid by fungi . Additionally, the concentration of calcium ions in the body can impact the formation of calcium oxalate crystals .

Safety and Hazards

Potassium oxalate monohydrate can cause systemic poisoning if inhaled. Ingestion causes burning pain in the throat, esophagus, and stomach; exposed areas of mucous membrane turn white; vomiting, severe purging, weak pulse, and cardiovascular collapse may result . Contact with eyes or skin causes irritation .

Direcciones Futuras

Potassium oxalate monohydrate may be used in the preparation of SBA-15 (Santa Barbara Amoprhous-15)- catalyst . It finds application as a grinding agent, a rust remover for metal treatment, a bleaching agent in textile and wood industry . It can also be used as a scale remover in automobile radiators and also used in water treatment .

Propiedades

IUPAC Name |

dipotassium;oxalate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.2K.H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;;1H2/q;2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCPTVXCMROGZOL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].O.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K2C2O4.H2O, C2H2K2O5 | |

| Record name | POTASSIUM OXALATE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9015 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90983454 | |

| Record name | Potassium ethanedioate--water (2/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90983454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Potassium oxalate monohydrate is an odorless white solid. Sinks in and mixes slowly with water. (USCG, 1999), Colorless odorless solid; Effloresces in warm dry air; [Merck Index] Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | POTASSIUM OXALATE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9015 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium oxalate monohydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21574 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

2.13 at 65.3 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | POTASSIUM OXALATE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9015 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS RN |

6487-48-5 | |

| Record name | POTASSIUM OXALATE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9015 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium oxalate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006487485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium ethanedioate--water (2/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90983454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | POTASSIUM OXALATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S7F3685W2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of potassium oxalate monohydrate?

A1: this compound has the molecular formula K2C2O4·H2O and a molecular weight of 184.22 g/mol.

Q2: What spectroscopic techniques are useful for characterizing this compound?

A2: Several spectroscopic techniques have been employed to study this compound, including:

- Infrared (IR) spectroscopy: Useful for identifying functional groups and studying hydrogen bonding. [, ]

- Raman spectroscopy: Complementary to IR, providing information about molecular vibrations. [, ]

- Nuclear Magnetic Resonance (NMR) spectroscopy: Proton and deuterium NMR have been used to study the motion and environment of water molecules within the crystal structure. [, , , , ]

- Electron Paramagnetic Resonance (EPR) spectroscopy: Used to investigate the electronic structure and local environment of paramagnetic impurities like Cu2+ and VO2+ doped into this compound crystals. [, , , ]

Q3: Is this compound thermally stable?

A3: this compound undergoes dehydration upon heating. Differential thermal analysis and thermogravimetric analysis have revealed the existence of three anhydrous polymorphs of potassium oxalate, with phase transitions occurring at specific temperatures. []

Q4: What is known about the motion of water molecules within the crystal structure of this compound?

A4: Research using deuterium NMR and inelastic neutron scattering has shown that the water molecules in this compound undergo a 180° flipping motion. The energy barrier for this motion has been determined, and the angular amplitudes of torsional and rocking motions have been estimated. [, , ]

Q5: What are some applications of this compound?

A5: this compound has found use in various applications:

- Fire suppression: It exhibits good fire extinguishing efficiency and reignition resistance, particularly when combined with sodium bicarbonate. []

- Preparation of oxaliplatin: It serves as a reagent in the synthesis of the anti-tumor drug oxaliplatin. [, ]

- Production of porous carbons: It can be used as an activation agent for preparing porous carbon materials with high surface areas, desirable for applications like electric double-layer capacitors. [, ]

Q6: How does this compound contribute to the synthesis of oxaliplatin?

A6: In the synthesis of oxaliplatin, this compound reacts with a platinum(II) precursor to form a key intermediate, bis(oxalato)platinum(II). This intermediate then reacts with (1R,2R)-(-)-1,2-cyclohexanediamine to yield oxaliplatin. [, ]

Q7: What are the advantages of using this compound in the synthesis of porous carbons?

A7: this compound, when used as an activation agent, contributes to the formation of nitrogen- and oxygen-doped porous carbons with high surface areas. These heteroatom-doped carbons exhibit enhanced performance in applications like electric double-layer capacitors due to their improved electrical conductivity and wettability. []

Q8: Have there been any computational studies on this compound?

A8: Yes, density functional theory (DFT) calculations have been employed to study the electronic structure and properties of this compound. These calculations have been used to investigate the 17O quadrupolar coupling constants and chemical shift tensors of water molecules within the crystal structure. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.